molecular formula C17H22N4O4 B3747735 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide

Cat. No.: B3747735
M. Wt: 346.4 g/mol
InChI Key: QSEKJVFAHKXGGV-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with nitro and methyl groups, and a butanamide moiety linked to an ethoxyphenyl group. Such compounds are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-4-nitro-1H-pyrazole can be prepared by reacting 3,5-dimethyl-1,3-diketone with nitrohydrazine under acidic conditions.

  • Attachment of the Butanamide Moiety: : The butanamide group can be introduced by reacting the pyrazole derivative with butanoyl chloride in the presence of a base such as triethylamine.

  • Introduction of the Ethoxyphenyl Group: : The final step involves the coupling of the intermediate with 2-ethoxyaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the amide group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the amide group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the pyrazole ring.

    Antimicrobial Activity: Investigated for antibacterial and antifungal properties.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Potential use as agrochemicals due to their bioactivity.

    Pharmaceuticals: Used as intermediates in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide would depend on its specific application. Generally, pyrazole derivatives can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the amide and ethoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylbutanamide: Lacks the nitro and ethoxy groups, potentially altering its biological activity.

    4-(4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide: Similar structure but without the methyl groups on the pyrazole ring.

Uniqueness

The presence of both nitro and ethoxy groups in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds. The combination of these functional groups can lead to distinct chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-4-25-15-9-6-5-8-14(15)18-16(22)10-7-11-20-13(3)17(21(23)24)12(2)19-20/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKJVFAHKXGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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